A-1331852 Exhibits >600-Fold Biochemical Selectivity for BCL-XL over BCL-2
A-1331852 demonstrates picomolar binding affinity for BCL-XL (Ki < 0.01 nM) while showing 600-fold weaker binding to BCL-2 (Ki = 6 nM) in TR-FRET competitive binding assays [1]. In contrast, navitoclax (ABT-263) exhibits sub-nanomolar Ki values for both BCL-XL (≤0.5 nM) and BCL-2 (≤1 nM) with less than 2-fold selectivity . This difference in selectivity is functional: A-1331852 inhibits BCL-XL-dependent MOLT-4 cell growth with EC50 = 6 nM while showing no meaningful activity against BCL-2-dependent RS4;11 cells (EC50 > 5,000 nM), confirming >833-fold cellular selectivity .
| Evidence Dimension | Binding affinity (Ki) for BCL-XL vs. BCL-2 and cellular selectivity |
|---|---|
| Target Compound Data | BCL-XL Ki < 0.01 nM; BCL-2 Ki = 6 nM; MOLT-4 EC50 = 6 nM; RS4;11 EC50 > 5,000 nM |
| Comparator Or Baseline | Navitoclax: BCL-XL Ki ≤ 0.5 nM; BCL-2 Ki ≤ 1 nM |
| Quantified Difference | A-1331852: >600-fold BCL-XL vs. BCL-2 selectivity in biochemical assay; >833-fold selectivity in cellular assay. Navitoclax: <2-fold selectivity. |
| Conditions | TR-FRET competitive binding assay; CellTiter-Glo viability assay (MOLT-4 and RS4;11 acute lymphocytic leukemia cells) |
Why This Matters
This high selectivity enables researchers to interrogate BCL-XL-specific biology without confounding BCL-2 inhibition, a critical distinction for accurate target validation studies.
- [1] Wang L, Doherty GA, Judd AS, et al. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor. ACS Med Chem Lett. 2020;11(10):1829-1836. doi:10.1021/acsmedchemlett.9b00568 View Source
